Product packaging for Annonacinone(Cat. No.:CAS No. 123266-21-7)

Annonacinone

Cat. No.: B3433044
CAS No.: 123266-21-7
M. Wt: 594.9 g/mol
InChI Key: WVAPCAKZINGVII-FYEQENAWSA-N
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Description

Annonacinone is a natural aliphatic polyketide belonging to the class of Annonaceous acetogenins (AGEs), a group of compounds derived from fatty acids and known for their potent biological activities . This compound has been identified as a novel and potent inhibitor of plasminogen activator inhibitor-1 (PAI-1), the main inhibitor of tissue-type and urokinase-type plasminogen activators (tPA and uPA) . High levels of PAI-1 are correlated with an increased risk of thrombotic events and are also associated with several other pathologies, including cancer, where PAI-1 can promote tumor angiogenesis . In a chromogenic screening assay, this compound demonstrated superior potency (IC₅₀ = 9 ± 1 µM) compared to the well-known PAI-1 inhibitor tiplaxtinin (IC₅₀ = 28 ± 1 µM) . Its efficacy extends to complex biological systems, showing high potency ex vivo in human plasma thromboelastography assays (IC₅₀ = 2.3 ± 1 µM) and demonstrating the ability to potentiate the thrombolytic effect of tPA in a murine model of thrombosis in vivo . The mechanism of action involves inhibiting the formation of the PAI-1/tPA complex by enhancing the substrate pathway, effectively converting PAI-1 into a substrate for its target proteases rather than an inhibitor . Mutagenesis and molecular dynamics studies have identified its binding site close to helix D, helix E, and β-sheet 2A of PAI-1 . Given the role of PAI-1 in cancer progression, this mechanism also positions this compound as a compelling candidate for investigative oncology research, particularly in studying pathways related to cell invasion and metastasis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H62O7 B3433044 Annonacinone CAS No. 123266-21-7

Properties

CAS No.

123266-21-7

Molecular Formula

C35H62O7

Molecular Weight

594.9 g/mol

IUPAC Name

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]-8-oxotridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H62O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,30-34,37-39H,3-24,26H2,1-2H3/t27-,30+,31+,32+,33+,34?/m0/s1

InChI Key

WVAPCAKZINGVII-FYEQENAWSA-N

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCC(CC2=CC(OC2=O)C)O)O)O

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CCC(O1)[C@@H](CCCCC(=O)CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCC(CC2=CC(OC2=O)C)O)O)O

Origin of Product

United States

Biosynthetic Pathways and Regulation of Annonacinone Production

Elucidation of Precursor Molecules and Metabolic Intermediates in Annonacinone Biosynthesis

The biosynthesis of Annonaceous acetogenins (B1209576), including this compound, is believed to follow the general principles of polyketide synthesis, utilizing simple building blocks derived from primary metabolism. The fundamental precursor molecules are short-chain acyl-CoA thioesters, primarily acetyl-CoA and malonyl-CoA. The carbon backbone of this compound is assembled through the sequential condensation of these acetate (B1210297) units, a process catalyzed by polyketide synthases (PKSs).

The proposed biosynthetic pathway for Annonaceous acetogenins commences with a long-chain fatty acid. This fatty acid chain is elongated by the iterative addition of two-carbon units derived from malonyl-CoA. While the specific intermediates in the this compound pathway have not been definitively identified, the general hypothesized sequence for related acetogenins involves the formation of a polyene fatty acid. This unsaturated fatty acid then undergoes a series of enzymatic modifications.

A key step in the biosynthesis is the formation of the characteristic γ-lactone ring at one end of the molecule. This is thought to occur through the combination of the fatty acid chain with a propan-2-ol unit. Subsequently, the formation of the tetrahydrofuran (B95107) (THF) rings, a defining feature of many acetogenins, is proposed to proceed through the stereospecific epoxidation of the double bonds in the polyene precursor, followed by intramolecular cyclization. For this compound, which contains a mono-THF ring, this would involve the epoxidation of a specific double bond and subsequent ring closure. The final steps would involve various tailoring reactions, such as hydroxylations, to yield the final structure of this compound.

Table 1: Key Molecules in the Hypothesized Biosynthesis of this compound

Molecule Role
Acetyl-CoAPrimary building block (starter unit)
Malonyl-CoAPrimary building block (extender unit)
Long-chain fatty acidInitial precursor
Polyene fatty acidHypothesized intermediate
Epoxidated fatty acidHypothesized intermediate for THF ring formation

Enzymology of this compound Formation: Characterization and Functional Analysis

The enzymatic machinery responsible for the biosynthesis of this compound is complex and involves a cascade of coordinated reactions. At the heart of this process are polyketide synthases, large, multi-domain enzymes that orchestrate the assembly of the carbon skeleton.

Direct enzymatic studies on this compound biosynthesis are limited. However, based on the polyketide nature of Annonaceous acetogenins, it is inferred that Type I polyketide synthases are the primary enzymes involved. These are large, multifunctional proteins containing a series of domains, each responsible for a specific catalytic step in the elongation and modification of the polyketide chain.

Genomic research in related Annonaceae species has begun to shed light on the genetic basis of acetogenin (B2873293) production. For instance, a putative biosynthetic gene cluster (BGC) for acetogenins has been identified in the genome of the American Cherimoya (Annona cherimola). Such BGCs typically encode the core PKS enzymes as well as the "tailoring" enzymes responsible for post-PKS modifications, such as oxidases (e.g., cytochrome P450 monooxygenases for epoxidation) and reductases, which are essential for the formation of the final acetogenin structure. The identification of a homologous gene cluster in the plant species that produces this compound would be a significant step toward characterizing the specific enzymes involved in its biosynthesis.

The production of secondary metabolites like this compound is often tightly regulated within the producing organism, occurring at specific developmental stages or in response to environmental cues. This regulation can occur at both the transcriptional and post-translational levels.

Transcriptional Regulation: The expression of the genes within the this compound biosynthetic gene cluster is likely controlled by specific transcription factors. These regulatory proteins can bind to promoter regions of the biosynthetic genes, either activating or repressing their transcription. The signals that trigger these transcription factors in acetogenin-producing plants are not yet understood but could include developmental signals, nutrient availability, or stress responses.

Post-Translational Regulation: The activity of the biosynthetic enzymes themselves can also be modulated after they are synthesized. A common mechanism of post-translational regulation is protein phosphorylation, where the addition of a phosphate (B84403) group can alter an enzyme's conformation and, consequently, its activity. Other modifications, such as glycosylation or the binding of small molecule cofactors, could also play a role in regulating the enzymatic activity in the this compound pathway. However, specific instances of such regulation in acetogenin biosynthesis have yet to be experimentally demonstrated.

Biotechnological Approaches for Modulating this compound Accumulation

The potential therapeutic applications of this compound have spurred interest in developing methods to enhance its production or to produce it in more easily manageable systems. Biotechnological approaches offer promising avenues to achieve these goals.

Metabolic Engineering: One strategy is to manipulate the native biosynthetic pathway in the producing plant. This could involve the overexpression of key biosynthetic genes, such as the core PKS or rate-limiting tailoring enzymes, to increase the flux towards this compound production. Another approach is to down-regulate competing metabolic pathways that draw precursors away from acetogenin synthesis.

Heterologous Production: A more ambitious approach involves transferring the entire this compound biosynthetic gene cluster into a heterologous host, such as a fast-growing and easily culturable microorganism like Escherichia coli or yeast (Saccharomyces cerevisiae). This strategy, often referred to as "heterologous expression," could enable the large-scale, controlled production of this compound in bioreactors, independent of the complexities of plant cultivation. Successful heterologous production would require the identification and transfer of the complete set of biosynthetic genes and ensuring their functional expression in the new host.

Table 2: Biotechnological Strategies for this compound Production

Approach Description
Metabolic EngineeringModification of the native biosynthetic pathway in the producing plant to enhance this compound yield.
Heterologous ProductionTransfer and expression of the this compound biosynthetic genes in a microbial host for scalable production.

Advanced Synthetic Methodologies for Annonacinone and Its Analogues

Total Synthesis Strategies for Annonacinone

The total synthesis of this compound and related acetogenins (B1209576) is characterized by the need to control multiple stereocenters within a long, flexible carbon chain containing hydroxylated tetrahydrofuran (B95107) (THF) rings and a terminal α,β-unsaturated γ-lactone. researchgate.netnih.gov

A common retrosynthetic strategy for mono-THF acetogenins like this compound involves three primary disconnections, breaking the molecule into key fragments:

The γ-lactone moiety: This fragment, often a butenolide, is typically disconnected at the bond alpha to the carbonyl group. beilstein-journals.org

The central THF core: The bonds connecting the THF ring to the flanking alkyl chains are strategically cleaved. mdpi.com

The long alkyl "left-hand" chain. researchgate.net

These fragments are synthesized independently and then coupled together in the final stages of the synthesis. researchgate.net Strategic bond formations to unite these fragments are critical. Key reactions employed in various acetogenin (B2873293) syntheses include:

Nozaki-Hiyama-Kishi (NHK) Reaction: Used to couple an aldehyde fragment with a vinyl halide fragment, forming a crucial carbon-carbon bond. beilstein-journals.org

Wittig-type Olefination: A reliable method for forming the carbon-carbon double bond often present in the linker between the core and the lactone. psu.edu

Sonogashira Cross-Coupling: This reaction connects a terminal alkyne with a vinyl or aryl halide, providing a robust method for linking major fragments. beilstein-journals.org

Grignard or Organolithium Addition: Used to couple alkyl chains to the core structure, often targeting an aldehyde functional group on the THF fragment. researchgate.net

Ring-Closing Metathesis (RCM): While more common in the synthesis of the THF rings themselves, metathesis has also been used in fragment coupling strategies. mdpi.comresearchgate.net

This modular or convergent approach allows for flexibility and is useful for the synthesis of related natural products and their analogues. researchgate.net

Controlling the absolute and relative stereochemistry of the numerous chiral centers is the principal challenge in synthesizing this compound. Chemists have developed and applied a powerful toolkit of asymmetric reactions to address this. beilstein-journals.orgrsc.org

Key stereocontrol strategies include:

Sharpless Asymmetric Reactions: The Sharpless Asymmetric Epoxidation (AE) and Asymmetric Dihydroxylation (AD) are cornerstone reactions in acetogenin synthesis. beilstein-journals.orgpsu.edu They are used to install stereodefined hydroxyl groups and epoxides on alkene precursors, which are then converted into the chiral centers of the THF rings. rsc.orgnih.gov For example, the synthesis of a threo-trans-threo THF moiety can be achieved using AD-mix-β. beilstein-journals.org

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials, such as amino acids (e.g., D-glutamic acid), sugars, or tartaric acid, as building blocks that already contain some of the required stereocenters. beilstein-journals.org

Substrate-Controlled Cyclizations: The stereochemistry of existing chiral centers in an acyclic precursor can direct the stereochemical outcome of subsequent ring-forming reactions. A prominent example is the iodoetherification of a homoallylic alcohol, where the existing stereocenters guide the formation of the THF ring with high diastereoselectivity to yield trans-substituted products. beilstein-journals.orgacs.orgnih.gov

Asymmetric Aldol (B89426) and Allylation Reactions: To build the acyclic carbon backbone with the correct stereochemistry, asymmetric aldol reactions using chiral auxiliaries and diastereoselective additions of chiral allylic metal species (e.g., tin or indium reagents) are frequently employed. mdpi.comresearchgate.net

These methods are often used in combination to construct the complex stereochemical array of the final natural product.

Synthetic strategies can be broadly classified as convergent or divergent, both of which have been applied to the synthesis of the this compound scaffold and its relatives.

A divergent synthesis , in contrast, begins with a common core intermediate which is then elaborated through different reaction pathways to produce a library of related compounds. This strategy is particularly powerful for creating analogues for structure-activity relationship (SAR) studies. For example, a central THF or bis-THF core containing versatile functional groups can be synthesized and then coupled with various different side chains or lactone precursors to generate a range of acetogenin analogues. nih.gov Similarly, different diastereomers of a target can be produced from a common precursor by altering the sequence of stereochemistry-defining reactions. beilstein-journals.org

Synthesis TypeDescriptionAdvantages
Convergent Separate synthesis of complex fragments followed by late-stage coupling. wikipedia.orgHigher overall yield, efficiency, easier to troubleshoot. wikipedia.org
Divergent A common intermediate is modified to create multiple different products.Efficient for creating libraries of analogues for SAR studies. nih.gov

Semisynthesis and Chemoenzymatic Synthesis of this compound Derivatives

To overcome some of the challenges of full chemical synthesis, semisynthetic and chemoenzymatic approaches have been developed. These methods leverage the efficiency and selectivity of biological systems or use natural products as advanced starting materials.

Chemoenzymatic synthesis integrates enzymatic transformations into a chemical synthesis route. A key application in this area is the use of microbial dioxygenase enzymes. For example, the microbial oxidation of bromobenzene (B47551) by toluene (B28343) dioxygenase produces a chiral cis-diol with high enantiomeric purity. acs.orgnih.govacs.org This diol serves as a versatile chiral building block that can be chemically converted in a few steps into an alkenol precursor. Subsequent intramolecular iodoetherification of this precursor yields the trans-substituted THF core, a key structural motif in many acetogenins, with excellent stereoselectivity. acs.orgnih.gov This strategy provides a highly stereoselective route to both (S,S) and (R,R) configured trans-THF cores. acs.org

Development of Novel this compound-Inspired Scaffolds and Analogues

Given the potent biological activity and the synthetic complexity of natural acetogenins, significant research has focused on the design and synthesis of simplified or novel analogues. nih.govresearchgate.net The goal is often to identify the minimal structural requirements for biological activity, improve metabolic stability, or create molecules that are more synthetically accessible. nih.govresearchgate.net

Several strategies for developing novel scaffolds have been explored:

Core Simplification: The complex central bis-THF core is often a primary target for modification. Researchers have replaced this unit with simpler, more accessible acyclic linkers, such as ethylene (B1197577) glycol or catechol ethers, to mimic the spatial arrangement of the hydroxyl groups in the natural core. nih.gov

Hybrid Molecules: In one approach, the terminal lactone and alkyl chain of bullatacin (B1665286) were replaced with a ubiquinone ring, a component of the mitochondrial electron transport chain that acetogenins inhibit. researchgate.net This hybrid molecule, AA005, was designed to mimic the natural product's interaction with its biological target and showed potent inhibitory activity. researchgate.net

Modification via Click Chemistry: Convergent, modular approaches are well-suited for creating libraries of analogues. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has been used to link a THF-containing fragment to a variety of aromatic moieties, creating novel mimetics of the natural products for biological evaluation. nih.gov

These studies into simplified and hybrid analogues are crucial for elucidating the structure-activity relationships of the acetogenin class and for developing new therapeutic leads. nih.govnih.gov

Molecular and Cellular Mechanisms of Annonacinone Action

Investigation of Primary Molecular Targets of Annonacinone

Studies have identified several primary molecular targets of this compound, with a significant focus on its impact on cellular energy production and specific protein interactions.

Mitochondrial Complex I Inhibition and Bioenergetic Perturbations

This compound, like other annonaceous acetogenins (B1209576), is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). frontiersin.orgwikipedia.orgnih.govnih.gov This inhibition disrupts the electron transport chain, a fundamental process for cellular energy production. frontiersin.orgwikipedia.org By blocking the activity of Complex I, this compound impedes the oxidation of NADH and the subsequent transfer of electrons, which is crucial for generating the proton gradient necessary for ATP synthesis. wikipedia.orgresearchgate.net This disruption of oxidative phosphorylation leads to a significant decrease in intracellular ATP levels, creating a state of bioenergetic stress within the cell. frontiersin.orgnih.govresearchgate.net The depletion of ATP can have widespread consequences, affecting numerous energy-dependent cellular processes and ultimately contributing to cell death. wikipedia.orgresearchgate.net

Other Putative Protein-Annonacinone Interactions (e.g., PAI-1, ATPase pumps)

Furthermore, in silico studies have predicted that this compound may act as an inhibitor of both sodium/potassium (NKA) and sarcoplasmic reticulum (SERCA) ATPase pumps. medchemexpress.comresearchgate.netresearchgate.net These pumps are vital for maintaining ion gradients across cellular membranes and are involved in various signaling pathways. researchgate.net Inhibition of these pumps can disrupt cellular ion homeostasis and contribute to the cytotoxic effects of the compound. medchemexpress.comresearchgate.net

Cellular Pathway Modulation Induced by this compound in Model Systems (In Vitro)

The molecular interactions of this compound trigger a cascade of events within the cell, leading to the modulation of several critical cellular pathways. These have been primarily investigated in various cancer cell lines in vitro.

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., Bax, Caspase-3)

A significant body of evidence demonstrates that this compound induces apoptosis, or programmed cell death, in various cancer cell models. frontiersin.orgnih.govresearchgate.net This process is often mediated through the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. The inhibition of Complex I and subsequent ATP depletion can lead to the upregulation of pro-apoptotic proteins like Bax. frontiersin.orgnih.gov Bax promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. mdpi.comscribd.com Specifically, the activation of caspase-3 has been consistently observed in cells treated with this compound and related compounds. frontiersin.orgnih.govresearchgate.netmdpi.comnih.gov Cleaved caspase-3 is a key marker of apoptosis, responsible for the breakdown of cellular components and the morphological changes associated with programmed cell death. nih.govassaygenie.com

Autophagy Regulation and Crosstalk with Cell Death Mechanisms

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. While specific studies focusing solely on this compound's direct effect on autophagy are limited, research on extracts containing this compound and related acetogenins suggests a potential role in modulating this pathway. researchgate.netnih.gov In some contexts, autophagy can act as a survival mechanism for cancer cells under stress. However, there is also evidence of crosstalk between autophagy and apoptosis. frontiersin.org It has been reported that extracts containing this compound can influence the AMPK/mTOR signaling pathway, a key regulator of autophagy. nih.gov For instance, activation of AMPK and inhibition of mTOR can promote autophagy. nih.gov The interplay between this compound-induced apoptosis and the regulation of autophagy is an area that requires further investigation to fully understand its implications for cell fate.

Cell Cycle Arrest Mechanisms and Checkpoint Activation (e.g., G1 phase)

This compound has been shown to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. frontiersin.orgresearchgate.netjyoungpharm.org Studies have demonstrated that this compound can induce cell cycle arrest, primarily in the G1 phase, in various cancer cell lines. frontiersin.orgresearchgate.netjyoungpharm.orgnih.govug.edu.ghresearchgate.net This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. The mechanism behind this G1 arrest often involves the modulation of key cell cycle regulatory proteins. For instance, this compound has been reported to increase the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, while decreasing the levels of cyclin D1. researchgate.net p21 and p27 are crucial proteins that act as brakes on the cell cycle machinery, and their upregulation can effectively halt cell cycle progression at the G1/S checkpoint. researchgate.net

Metabolic Reprogramming Effects (e.g., ATP depletion, AMPK activation)

This compound, like other Annonaceous acetogenins, is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I (NADH: ubiquinone oxidoreductase). psu.edufrontiersin.orgresearchgate.netresearchgate.net This inhibition disrupts the electron transport chain, leading to a significant decrease in ATP synthesis. psu.edufrontiersin.org The depletion of cellular ATP is a primary metabolic consequence of this compound's action. frontiersin.orgresearchgate.netnih.gov

When mitochondrial complex I is inhibited, cells experience a severe failure of oxidative metabolism, resulting in a rapid energetic collapse. psu.edu This ATP depletion can trigger cell death by necrosis. psu.edu In rat striatal neurons, annonacin (B1665508) has been shown to deplete ATP supply, which disrupts the transport of mitochondria to the cell soma. frontiersin.orgmdpi.com This interruption of mitochondrial transport and subsequent energy deficit leads to cellular perturbations. frontiersin.orgmdpi.com

While direct studies on this compound and AMP-activated protein kinase (AMPK) activation are limited, the substantial ATP depletion caused by its inhibition of Complex I strongly suggests that AMPK would be activated as a cellular energy sensor. AMPK is typically activated in response to high AMP:ATP ratios, a condition created by this compound's mechanism of action.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and related acetogenins contributes to their biological activity. frontiersin.org Annonaceous acetogenins are characterized by a long C32 or C34 fatty acid chain that terminates in a γ-lactone. psu.edu They can also possess various oxygenated functional groups such as hydroxyls, ketones, epoxides, and tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) rings. psu.edu

The specific arrangement and stereochemistry of these functional groups significantly influence the molecule's potency and selectivity. For instance, studies on various acetogenins have shown that the presence and configuration of the THF rings are critical for their inhibitory activity against mitochondrial Complex I. psu.edu

Mechanisms of Action in Diverse Biological Contexts (In Vitro/Ex Vivo)

Mechanistic Basis of Antimitotic Activity

The antimitotic activity of this compound is linked to its cytotoxic properties, which stem from its ability to inhibit mitochondrial Complex I. researchgate.net This inhibition leads to ATP depletion, which can arrest the cell cycle and induce apoptosis (programmed cell death). frontiersin.orgresearchgate.netresearchgate.net

Research on the related acetogenin (B2873293), annonacin, has shown that it can cause cell cycle arrest at the G1 phase. researchgate.netscienceopen.com This is associated with an increase in the expression of p21, a protein that inhibits cell cycle progression. researchgate.netscienceopen.com Furthermore, annonacin has been shown to induce cytotoxicity through a pathway involving Bax (a pro-apoptotic protein) and caspase-3 (an executioner caspase). scienceopen.com While these specific details have been elucidated for annonacin, the shared core mechanism of Complex I inhibition suggests a similar basis for this compound's antimitotic effects.

Molecular Mechanisms of Insecticidal Properties (Cellular/Biochemical Focus)

The insecticidal properties of Annonaceous acetogenins, including this compound, are also rooted in their inhibition of mitochondrial Complex I in insects. researchgate.netrjpponline.org This specific targeting of a vital cellular process suggests that these compounds have evolved as a defense mechanism for Annonaceae plants against herbivorous insects. scielo.br

The inhibition of Complex I disrupts the mitochondrial electron transport system, leading to a deprivation of ATP. researchgate.net This energy depletion can induce programmed cell death (apoptosis) in insect cells. researchgate.net The potent and broad-spectrum insecticidal activity of these compounds can be attributed to this fundamental mechanism of action. scielo.br

Immunomodulatory Mechanisms (Cellular Models)

Annonaceous acetogenins have been reported to possess immunomodulatory activities. frontiersin.org While specific studies focusing solely on the immunomodulatory mechanisms of this compound in cellular models are not extensively detailed in the provided search results, the broader class of Annonaceous acetogenins has been shown to exhibit such effects. frontiersin.org The potent biological activities of these compounds, including their cytotoxic and anti-inflammatory properties, suggest that they can influence immune cell function. frontiersin.orgsarpublication.com Further research is needed to elucidate the precise cellular and biochemical pathways through which this compound modulates the immune system.

Advanced Analytical and Bioanalytical Methodologies in Annonacinone Research

Chromatographic Techniques for Separation, Isolation, and Quantification of Annonacinone

Chromatography is fundamental in isolating and quantifying this compound from the chemically complex matrices of Annona species. High-performance and ultra-performance liquid chromatography are the cornerstones of this analytical endeavor.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of this compound and other acetogenins (B1209576) from plant extracts. nih.govnih.gov The method typically employs a reversed-phase C18 column, which separates compounds based on their hydrophobicity. nih.govnih.govoup.com

A common approach involves gradient elution, where the composition of the mobile phase is changed over time to achieve effective separation of a wide range of compounds. oup.comoatext.com For instance, a mobile phase consisting of a gradient of methanol (B129727) and water is frequently used. nih.govnih.govoup.com Detection is often performed using a Diode Array Detector (DAD) or a UV detector, typically at a wavelength of 220 nm, where the α,β-unsaturated γ-lactone ring of acetogenins exhibits absorbance. nih.govnih.govoatext.com One study reported a retention time for an annonacin (B1665508) standard at 30.62 minutes under specific HPLC conditions. oup.com These HPLC methods have been successfully applied to quantify this compound in various commercial products and plant materials, demonstrating good precision, accuracy, and recovery. nih.govnih.govoup.com

Table 1: Examples of HPLC Conditions for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Phenomenex C18 (250 × 4.6 mm, 5 µm) oup.com Reversed-phase C18 (250 mm × 4.6 mm, 5 μm) nih.govnih.gov Reversed-phase column (4.6 × 150 mm, 4 µm) oatext.com
Mobile Phase A: Water, B: Methanol oup.com A: Methanol, B: Distilled Water nih.govnih.gov A: Acetonitrile, B: Deionized Water oatext.com
Gradient 0 min 40% B, 30 min 100% B oup.com Not specified Linear gradient: 0-40 min (85% A), 40-60 min (85-95% A) oatext.com
Flow Rate 1.0 ml/min oup.com 1.0 ml/min nih.govnih.gov 1.0 ml/min oatext.com
Detection Diode Array Detector (DAD) at 214 nm oup.com DAD at 220 nm nih.govnih.gov Photo-diode array detector at 220 nm oatext.com
Column Temp. Not specified 30°C nih.govnih.gov 30°C oatext.com

For higher sensitivity and selectivity, especially in complex biological matrices like plasma and brain tissue, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. researchgate.netsigmaaldrich.cnsci-hub.se This technique offers significant improvements in speed, resolution, and sensitivity over traditional HPLC. measurlabs.com

In this compound research, UPLC-MS/MS is often used for pharmacokinetic studies. researchgate.netsigmaaldrich.cn A triple quadrupole mass analyzer operating in Selected Reaction Monitoring (SRM) mode provides high specificity and low limits of quantification. researchgate.netresearchgate.net this compound itself has been used as an internal standard (IS) for the quantification of its structural analogue, annonacin, due to their similar chemical properties and fragmentation patterns. researchgate.netresearchgate.netresearchgate.net The analysis typically monitors the transition of the sodium-cationized molecule [M+Na]⁺ to a specific product ion. researchgate.netresearchgate.net For this compound (as an IS), the transition monitored is often m/z 617.4 → m/z 505.4, which corresponds to the characteristic loss of the γ-methyl-γ-lactone ring (a loss of 112 amu). researchgate.net This method has proven to be robust, with a reported limit of quantification as low as 0.25 ng/mL in rat plasma. researchgate.net

Table 2: UPLC-MS/MS Parameters for this compound Analysis

Parameter Description
Instrumentation Dionex Ultimate 3000 RSLC system with a Triple Quadrupole TSQ Vantage EMR researchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive Mode researchgate.net
Analysis Mode Selected Reaction Monitoring (SRM) researchgate.net
Internal Standard This compound (for annonacin quantification) researchgate.netresearchgate.net
Monitored Transition (this compound) m/z 617.4 → m/z 505.4 ([M+Na]⁺ → [M+Na-112]⁺) researchgate.net
Monitored Transition (Annonacin) m/z 619.4 → m/z 507.4 ([M+Na]⁺ → [M+Na-112]⁺) researchgate.net
Application Quantification of annonacin in rat brain homogenates and plasma for pharmacokinetic studies researchgate.netsigmaaldrich.cn

Spectroscopic Characterization Techniques for this compound Metabolites

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its metabolites, providing detailed information about atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural characterization of organic molecules like this compound. oatext.comencyclopedia.pub Techniques such as ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.comresearchgate.net

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms and assembling the final structure. mdpi.com COSY spectra identify proton-proton couplings, while HSQC correlates protons to their directly attached carbons. mdpi.com The HMBC experiment is particularly powerful as it reveals long-range correlations between protons and carbons (typically over two or three bonds), which helps to connect different fragments of the molecule. mdpi.com The complete ¹H and ¹³C NMR spectral data for this compound have been assigned using these techniques, providing a definitive reference for its identification. koreascience.kr

Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 174.6 -
2 131.1 7.18, q, 1.5
3 151.7 -
4 70.1 5.06, q, 1.5
5-9 25.6-33.4 1.25-1.65, m
10 210.8 -
11 49.3 2.65, d, 17.0; 2.75, d, 17.0
12-14 23.6-31.9 1.25-1.65, m
15 74.1 3.80, m
16 82.7 3.84, m
17 33.3 1.90, m
18 29.1 1.40, m
19 82.7 3.84, m
20 71.7 3.40, m
21-31 22.7-31.9 1.25-1.65, m
32 14.1 0.88, t, 6.5
33 19.1 1.43, d, 6.5
34 77.9 4.00, m

Data adapted from Natural Product Sciences, 2000. koreascience.kr

Mass spectrometry (MS) is a key technique used to determine the molecular weight and elemental formula of this compound and to study its fragmentation pathways. gsconlinepress.comacs.org When coupled with chromatographic techniques like HPLC or UPLC, it becomes a powerful tool for identifying compounds in complex mixtures. researchgate.netveedalifesciences.com

Electrospray ionization (ESI) is a common soft ionization technique used for acetogenins. mtoz-biolabs.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com Tandem MS (MS/MS) experiments are used to induce fragmentation of a selected precursor ion, providing valuable structural information. sigmaaldrich.cntutorchase.com For this compound and other acetogenins, a characteristic fragmentation pattern involves the cleavage of the γ-methyl-γ-lactone ring. researchgate.netresearchgate.net When analyzing the sodium-cationized molecule ([M+Na]⁺), this results in a specific neutral loss of 112 amu. researchgate.net Similarly, fragmentation of lithium-cationized species has also been shown to provide a high level of structural information. researchgate.net This predictable fragmentation is highly useful for the targeted identification and characterization of this compound in complex extracts. researchgate.netresearchgate.net

Bioassay-Guided Fractionation and Activity Profiling of this compound-Containing Extracts

Bioassay-guided fractionation is a powerful strategy used to isolate bioactive natural products from crude extracts. This approach involves a stepwise separation of the extract using chromatographic techniques, with each resulting fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

This methodology has been instrumental in the discovery of this compound and in characterizing its biological activities. For example, bioassay-guided investigations of methanolic extracts from the seeds of Annona muricata led to the isolation of this compound and corossolone (B1232109) as the active compounds against various Leishmania species. nih.govbepls.compharmatutor.org Similarly, bioassay-guided fractionation of Annona cherimola leaves, using cytotoxicity against human tumor cell lines (HeLa and IGROV-1) as the screening assay, led to the isolation of annonacin along with other acetogenins. mdpi.com This process confirms the compound's responsibility for the observed biological effect and enables further detailed study of its mechanism of action.

Table 4: Examples of Bioassay-Guided Isolation of this compound and Related Compounds

Plant Source Extract Type Bioassay Active Compounds Isolated Reference
Annona muricata seeds Methanol extract Antileishmanial activity (L. donovani, L. mexicana, L. major) This compound, Corossolone bepls.compharmatutor.org
Annona muricata seeds Methanol-water extract Antileishmanial activity (L. chagasi) This compound, Corossolone bepls.compharmatutor.org
Annona cherimola deciduous leaves Dichloromethane extract Cytotoxicity (HeLa, IGROV-1 cell lines) Annonacin, Molvizarin, Cherimolin-1, Motrilin, Annonisin mdpi.com

Computational and in Silico Approaches in Annonacinone Research

Molecular Docking and Molecular Dynamics Simulations of Annonacinone-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its protein target at an atomic level. Docking predicts the preferred orientation and binding affinity of the ligand in the protein's binding site, while MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Research has employed these methods to explore how this compound and other acetogenins (B1209576) interact with various biological targets. For instance, in silico studies have identified this compound as one of four lead acetogenins with a high binding affinity for multidrug resistance (MDR) proteins like Multidrug Resistance Protein 1 (MRP1) and Breast Cancer Resistance Protein 1 (BCRP1). tandfonline.comnih.gov These proteins are responsible for the over-expression of ATP Binding Cassette (ABC) transporters, which cause multidrug resistance in tumors. tandfonline.comnih.gov

While many studies focus on the broader class of acetogenins, the findings provide a framework for understanding this compound's potential interactions. For example, MD simulations of the Annonacin (B1665508) A complex with ABCB1 (a subtype of ABC transporter) indicated stable binding at the ATP binding site over a 100-nanosecond simulation. informahealthcare.com Similarly, docking studies of cis-Annonacin against the SARS-CoV-2 spike protein showed a high binding affinity, which was further supported by MD simulations confirming the stability of the complex. frontiersin.org In another study, docking analysis showed that the acetogenin (B2873293) annonacin interacts with Cryptosporidium parvum lactate (B86563) dehydrogenase (LDH) through hydrogen bonds and hydrophobic interactions. mdpi.com These studies, while not all specific to this compound, highlight the utility of these computational methods in pinpointing key molecular interactions that underpin the biological activity of Annonaceous acetogenins.

Table 1: Summary of Molecular Docking and Dynamics Studies on this compound and Related Acetogenins
CompoundProtein TargetKey FindingsComputational MethodReference
This compoundPAI-1 (Plasminogen Activator Inhibitor-1)Identified as a potent inhibitor. Binding site located near helix D, helix E, and β-sheet 2A.Molecular Dynamics nih.gov
This compoundMRP1, BCRP1 (MDR Proteins)Identified as a lead acetogenin with high binding affinity.Molecular Docking tandfonline.comnih.gov
Annonacin AABCB1 (P-glycoprotein)Binds with high affinity (−8.10 kcal/mol) to the ATP binding site. The complex was stable during a 100 ns MD simulation.Molecular Docking, Molecular Dynamics informahealthcare.com
cis-AnnonacinSARS-CoV-2 Spike ProteinShowed the highest binding affinity (−7.7 kcal/mol) among tested acetogenins. The complex was stable in MD simulations.Molecular Docking, Molecular Dynamics frontiersin.org
AnnonacinDNMT1 (DNA methyltransferase 1)Showed high binding energy (−9.839 kcal/mol). MD simulations revealed its stability in the catalytic domain.Molecular Docking, Molecular Dynamics tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org By identifying key molecular descriptors—physicochemical properties or structural features—that influence activity, QSAR models can predict the potency of new, untested compounds, thereby accelerating drug discovery. medcraveonline.comjocpr.com The process involves developing a model using a "training set" of compounds with known activities and then validating its predictive power with a "test set". medcraveonline.com

While specific QSAR models exclusively for this compound were not prominent in the reviewed literature, extensive research into the structure-activity relationships (SAR) of the broader Annonaceous acetogenin class provides a solid foundation for such modeling. sioc-journal.cn These SAR studies are the precursors to QSAR, identifying the structural motifs critical for biological effects.

Key structural features of Annonaceous acetogenins that determine their activity include:

The α,β-unsaturated γ-lactone ring: This moiety is considered essential for the inhibitory activity against mitochondrial Complex I.

The arrangement and number of tetrahydrofuran (B95107) (THF) rings: The spatial relationship between the THF rings and the lactone, as well as the distance between the hydroxyl groups, significantly impacts cytotoxicity.

Stereochemistry: The specific stereochemistry of the hydroxyl and THF ring carbons plays a crucial role in the precise fit of the molecule into its target binding site.

These qualitative SAR findings can be translated into quantitative descriptors for a QSAR model. For example, descriptors could include the distance between the THF rings (geometric descriptor), the molecule's surface area and volume (steric descriptors), and its partition coefficient (lipophilicity descriptor). mdpi.com By correlating these descriptors with the measured biological activity (e.g., IC50 values) of a series of this compound derivatives, a predictive QSAR model could be constructed to rationally design new analogs with enhanced potency.

De Novo Design and Virtual Screening of this compound-Inspired Compounds

Building on the knowledge of this compound's structure and its interactions with biological targets, computational techniques like de novo design and virtual screening can be employed to discover novel, related compounds with desired therapeutic properties.

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This can be done in two primary ways:

Structure-based virtual screening (SBVS): This method uses the 3D structure of the target protein. Compounds from a database are computationally docked into the binding site, and those with the best predicted binding scores are selected for further investigation. mdpi.com

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand, like this compound, as a template. nih.gov The database is searched for molecules with similar shapes or physicochemical properties (e.g., using 2D similarity or 3D pharmacophore models). nih.govutrgv.edu

While specific studies detailing the de novo design of this compound-inspired compounds are not widely reported, the principles of virtual screening have been applied to identify acetogenins for various targets. These approaches offer a powerful strategy to leverage the structural information of this compound to explore a vast chemical space efficiently, prioritizing a smaller number of promising candidates for synthesis and experimental testing. researchgate.net

Systems Biology and Network Pharmacology Approaches for this compound Pathway Analysis

Network pharmacology constructs and analyzes interaction networks connecting compounds, protein targets, and disease pathways. researchgate.net This approach has been used to investigate the mechanisms of Annonaceous acetogenins, including this compound, in reversing multidrug resistance (MDR) in colorectal cancer. tandfonline.comnih.gov In one such study, researchers first performed molecular docking to confirm the high binding affinity of four lead acetogenins (Muricatocin B, this compound, Annonacin A, and Annomuricin E) to the MDR proteins MRP1 and BCRP1. tandfonline.com

Subsequently, they used a network pharmacology approach to predict the broader targets of these lead molecules in colorectal cancer. tandfonline.comnih.govresearchgate.net This analysis revealed a network of core targets influenced by the acetogenins. By mapping these targets to known biological pathways, the study predicted the key signaling pathways involved in the compounds' mechanism of action. tandfonline.comnih.gov This systems-level view helps to elucidate the complex biological processes modulated by this compound and its related compounds, offering insights that can guide the development of combination therapies.

Table 2: Predicted Core Protein Targets of Lead Acetogenins (including this compound) in Colorectal Cancer via Network Pharmacology
Protein TargetFull NameGeneral FunctionReference
ABCG2ATP Binding Cassette Subfamily G Member 2 (also known as BCRP1)MDR transporter, drug efflux pump tandfonline.comnih.gov
ERBB2Erb-B2 Receptor Tyrosine Kinase 2 (also known as HER2)Receptor tyrosine kinase, cell growth and proliferation tandfonline.comnih.gov
STAT3Signal Transducer and Activator of Transcription 3Transcription factor, cell growth and apoptosis tandfonline.comnih.gov
ARAndrogen ReceptorNuclear hormone receptor, transcription factor tandfonline.comnih.gov
SRCProto-Oncogene, Non-Receptor Tyrosine KinaseNon-receptor tyrosine kinase, cell growth and migration tandfonline.comnih.gov
ABCC1ATP Binding Cassette Subfamily C Member 1 (also known as MRP1)MDR transporter, drug efflux pump tandfonline.comnih.gov

Future Perspectives and Theoretical Applications of Annonacinone Research

Exploration of Novel Annonacinone-Related Biological Activities

Annonaceous acetogenins (B1209576), including this compound, are recognized for their potent cytotoxic, antitumor, antimalarial, antimicrobial, immunosuppressant, and pesticidal activities. researchgate.netnih.gov These compounds primarily exert their effects by inhibiting Complex I of the mitochondrial respiratory chain and the NADH oxidase of tumor cell plasma membranes, leading to ATP depletion. a-z.luacs.org This mechanism is particularly promising for overcoming ATP-driven resistance in cancer cells. a-z.luacs.org

Furthermore, some Annonaceous acetogenins have demonstrated antileishmanial activity. nih.govnih.gov Specifically, this compound, isolated from the seeds of Annona muricata, has shown activity against Leishmania. nih.govnih.gov The exploration of its potential against other protozoal diseases is a promising area for future research, especially given the challenge of drug resistance in treating these infections. ijnrd.org

The diverse biological activities of the broader Annonaceae family, which include anti-inflammatory, antioxidant, and neurotoxic effects, suggest that this compound and its derivatives may possess a wider range of pharmacological properties than currently known. encyclopedia.pubmdpi.com Future research will likely focus on screening this compound against a broader panel of biological targets to identify new therapeutic avenues.

Development of Advanced Pre-Clinical Models for Mechanistic Validation

To better understand the mechanisms of action and therapeutic potential of this compound, the development and utilization of advanced pre-clinical models are essential. These models, such as organoids and microphysiological systems (MPS), offer a more physiologically relevant environment compared to traditional 2D cell cultures. altex.orgnih.gov

Organoids , which are three-dimensional cell cultures that mimic the architecture and function of an organ, can provide valuable insights into how this compound affects specific tissues. rsc.org For example, tumor organoids could be used to study the compound's anti-cancer effects in a more realistic tumor microenvironment. researchgate.netresearchgate.net

Microphysiological systems (MPS) , also known as "organs-on-a-chip," are another powerful tool. altex.orgnih.gov These systems can model the function of various organs and their interactions, allowing for the study of systemic effects of compounds like this compound. nih.govnih.gov For instance, an MPS could be used to investigate the compound's impact on both a target organ (like a tumor) and off-target organs (like the liver), providing a more comprehensive understanding of its activity and potential toxicity. rsc.orgjst.go.jp The FDA's collaboration with MPS companies highlights the growing confidence in these platforms for toxicology testing. nih.gov

These advanced models will be crucial for validating the mechanisms identified in simpler systems and for predicting the in vivo efficacy and safety of this compound-based therapies. jst.go.jp

Theoretical Frameworks for this compound-Based Chemical Probe Development

Chemical probes are small molecules used to study biological processes and validate therapeutic targets. rjeid.comox.ac.uk Developing chemical probes based on the this compound scaffold holds significant promise for advancing our understanding of its biological targets and mechanisms of action. nevadogroup.com

The development of such probes involves several key considerations:

Structural Modification: The this compound molecule can be synthetically modified to incorporate "tags" or "handles" for detection and isolation of its binding partners. nih.gov These modifications must be carefully designed to not interfere with the compound's biological activity.

Target Identification: Once a tagged this compound probe is developed, it can be used in chemical proteomics experiments to identify the proteins it interacts with within a cell or organism. nih.govchemrxiv.org This can lead to the discovery of new biological targets for this compound and provide a deeper understanding of its mechanism of action.

Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how this compound and its derivatives will interact with potential protein targets. researchgate.net This can help in the rational design of more potent and selective chemical probes. rjeid.com

By creating a suite of this compound-based chemical probes, researchers can systematically explore its interactions with the human proteome, potentially uncovering novel therapeutic opportunities. chemrxiv.org

Interdisciplinary Collaborations for Advancing this compound Chemical Biology

The multifaceted nature of this compound research necessitates a collaborative approach, bringing together experts from various scientific disciplines. Effective drug development from natural products relies on such multidisciplinary partnerships. derpharmachemica.com

Key areas for collaboration include:

Natural Product Chemistry and Synthetic Chemistry: Natural product chemists are essential for the isolation and structural elucidation of this compound and related compounds from their plant sources. researchgate.netmdpi.com Synthetic chemists can then work to develop methods for the total synthesis of these complex molecules and create libraries of analogs for structure-activity relationship studies. nevadogroup.com

Pharmacology and Toxicology: Pharmacologists are needed to characterize the biological activities of this compound in various in vitro and in vivo models. ijnrd.orgmdpi.com Toxicologists will play a crucial role in assessing the safety profile of these compounds.

Structural Biology and Computational Chemistry: Structural biologists can determine the three-dimensional structures of this compound in complex with its protein targets, providing critical insights for rational drug design. ox.ac.uk Computational chemists can use this information to build predictive models of compound-target interactions. researchgate.net

Biomedical Engineering and Cell Biology: Experts in these fields are vital for the development and application of advanced preclinical models like organoids and microphysiological systems. altex.orgsinica.edu.tw

By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of basic research on this compound into tangible therapeutic benefits.

Q & A

Basic Research Questions

Q. How can researchers identify knowledge gaps in existing studies on annonacinone to formulate focused research questions?

  • Methodological Approach : Conduct a systematic literature review using databases like PubMed, SciFinder, and Web of Science. Apply frameworks such as PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure searches and identify understudied areas (e.g., this compound’s pharmacokinetics or mechanistic pathways in neurodegenerative models) .
  • Critical Step : Use citation tracking tools to map seminal studies and recent publications. Prioritize gaps where conflicting data exist (e.g., discrepancies in cytotoxicity thresholds across cell lines) .

Q. What experimental strategies are recommended for isolating and characterizing this compound from natural sources?

  • Methodology :

  • Extraction : Use column chromatography with gradient elution (e.g., silica gel, Sephadex LH-20) guided by TLC monitoring.
  • Characterization : Employ NMR (¹H, ¹³C, 2D-COSY), LC-MS, and IR spectroscopy for structural elucidation. Validate purity via HPLC with UV detection (λ = 220–280 nm) .
    • Data Validation : Cross-reference spectral data with published libraries and report deviations (e.g., unexpected stereoisomers) in supplementary materials .

Advanced Research Questions

Q. How should researchers design in vitro and in vivo experiments to resolve contradictions in this compound’s neurotoxic versus neuroprotective effects?

  • Experimental Design :

  • Variable Control : Standardize cell lines (e.g., SH-SY5Y neurons) and animal models (e.g., Drosophila melanogaster for acetogenin studies) to minimize interspecies variability.
  • Dose-Response Analysis : Use logarithmic dilution series (1 nM–100 µM) to identify biphasic effects. Integrate mitochondrial membrane potential assays (JC-1 staining) and ROS quantification .
    • Contradiction Analysis : Apply Bradford-Hill criteria to assess causality (e.g., consistency across models, biological plausibility). Use meta-analysis tools (e.g., RevMan) to pool data from heterogeneous studies .

Q. What statistical and computational methods are optimal for analyzing this compound’s structure-activity relationships (SAR) in multi-target drug discovery?

  • Methodology :

  • QSAR Modeling : Use Schrödinger’s Maestro or AutoDock Vina for molecular docking against targets (e.g., mitochondrial Complex I). Validate predictions with in vitro IC₅₀ assays.
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate substituent groups (e.g., tetrahydrofuran rings) with bioactivity .
    • Data Reporting : Adhere to CHEMBL or ChEMBL standards for SAR data. Report R² values, RMSE, and confidence intervals for predictive models .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies when reporting analytical data?

  • Best Practices :

  • Tables : Use Roman numerals for table numbering. Include raw data (e.g., NMR δ-values, LC-MS m/z) in appendices and processed data (e.g., IC₅₀ means ± SEM) in the main text .
  • Figures : Avoid overcrowding chromatograms; use insets for zoomed spectral regions. Label axes with metric units (e.g., “mV” for electrochemical assays) .
    • Replication Protocol : Publish step-by-step extraction and assay protocols on platforms like Protocols.io , emphasizing batch-to-batch variability mitigation .

Q. What ethical and methodological considerations apply when investigating this compound’s ecological impact in plant systems?

  • Ethical Framework : Follow Nagoya Protocol guidelines for sustainable sourcing of Annonaceae species. Obtain permits for ethnobotanical studies .
  • Ecological Methods : Use metabolomic profiling (GC-MS) to assess allelopathic effects on co-cultured plant species. Report LC₅₀ values for soil bioaccumulation studies .

Conflict Resolution in Data Interpretation

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s bioavailability?

  • Troubleshooting :

  • Solubility Optimization : Test co-solvents (e.g., DMSO-PBS mixtures) and surfactants (e.g., Tween-80) to improve in vitro bioavailability.
  • Validation : Compare in silico ADMET predictions (e.g., SwissADME) with ex vivo permeability assays (e.g., Caco-2 cell monolayers) .
    • Reporting Standards : Disclose all negative results and computational assumptions (e.g., protonation states in docking studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.